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Compound of Interest

Compound Name:
2-(4-chloro-3-nitrophenoxy)acetic

acid

CAS No.: 89894-13-3

Cat. No.: B3058523

Get Quote

Part 1: Chemical Identity & Structural Logic
Compound Name: 2-(4-Chloro-3-nitrophenoxy)acetic acid CAS Registry Number: 89894-13-

3 Molecular Formula: C₈H₆ClNO₅ Molecular Weight: 231.59 g/mol [1][2][3]

Structural Significance
The molecule consists of a benzene core substituted with three distinct functional groups that

dictate its spectral signature:

Phenoxyacetic Acid Moiety (Pos 1): Provides the ether linkage (-O-) and the carboxylic acid

tail (-CH₂COOH). The ether oxygen acts as an electron-donating group (EDG) by resonance,

shielding ortho/para protons.

Nitro Group (Pos 3): A strong electron-withdrawing group (EWG) that heavily deshields

adjacent protons and introduces characteristic N-O stretching vibrations.
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Chlorine Atom (Pos 4): A weak deactivator that provides a distinct isotopic pattern in Mass

Spectrometry (MS).

This specific substitution pattern (1-alkoxy, 3-nitro, 4-chloro) creates a unique electronic

environment where the activating ether and deactivating nitro/chloro groups compete, resulting

in a highly specific NMR splitting pattern.

Part 2: Experimental Methodology
To ensure reproducible spectral data, the following sample preparation protocols are

recommended.

Solvent Selection
Primary Solvent (NMR):DMSO-d₆ (Dimethyl sulfoxide-d₆).

Rationale: The carboxylic acid moiety often leads to poor solubility in non-polar solvents

like CDCl₃. DMSO-d₆ ensures complete dissolution and prevents dimerization of the acid,

resulting in sharper peaks. It also shifts the acidic proton signal to a distinct region (>12

ppm).

Secondary Solvent (MS/LC):Methanol/Water (50:50) with 0.1% Formic Acid.

Rationale: Promotes ionization in ESI (Electrospray Ionization) mode.

Sample Preparation Protocol
For ¹H NMR: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution is

clear; filter if necessary to remove inorganic salts from synthesis.

For IR: Use the KBr pellet method (1–2 mg sample in 100 mg KBr) or ATR (Attenuated Total

Reflectance) on the neat solid.

Part 3: Detailed Spectral Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as the primary fingerprint for functional group verification.
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Frequency (cm⁻¹) Vibration Mode Assignment & Causality

3200–2500 O-H Stretch (Broad)

Carboxylic Acid: Broad band

due to strong hydrogen

bonding of the -COOH group.

1760–1730 C=O Stretch (Strong)

Carbonyl: Characteristic of

carboxylic acids. Electron-

withdrawing nature of the

phenoxy group may shift this

slightly higher than alkyl acids.

1530 ± 10 N-O Stretch (Asym)

Nitro Group: Strong, sharp

band typical of aromatic nitro

compounds.

1350 ± 10 N-O Stretch (Sym)

Nitro Group: Paired with the

1530 band; confirms the

presence of -NO₂.

1240–1200 C-O-C Stretch (Asym)

Aryl Ether: Strong band

corresponding to the ether

linkage between the phenyl

ring and the acetic acid chain.

1090–1080 Ar-Cl Stretch

Aryl Chloride: Often

weaker/obscured but distinct in

the fingerprint region.

¹H Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Reference: 2.50 ppm)

The aromatic region displays an ABX or ABC spin system depending on the exact field

strength, influenced by the 1,3,4-substitution pattern.
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Logic

13.0 – 13.5 Broad Singlet 1H -COOH

Acidic proton.

Extremely

deshielded due

to lack of

electron density.

Disappears on

D₂O shake.

7.75 – 7.85 Doublet (d) 1H Ar-H (C2)

Most Deshielded

Aromatic:

Located between

the ether oxygen

and the nitro

group. The

strong EWG

effect of -NO₂

(ortho)

dominates,

pushing it

downfield. Small

coupling (J ≈ 2.5

Hz) to H6.

7.60 – 7.70 Doublet (d) 1H Ar-H (C5)

Ortho to

Chlorine, Meta to

Nitro. Deshielded

by Cl and NO₂,

but less so than

H2. Shows large

ortho coupling (J

≈ 8.8 Hz) to H6.

7.25 – 7.35 dd (Doublet of

Doublets)

1H Ar-H (C6) Ortho to Ether

(shielding), Meta

to Chlorine. The

shielding effect
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of the oxygen

makes this the

most upfield

aromatic proton.

4.80 – 4.90 Singlet (s) 2H -O-CH₂-

Methylene

protons.

Deshielded by

the adjacent

electronegative

oxygen and

carbonyl group.

Mass Spectrometry (MS)
Ionization Mode: ESI (-) or EI

The presence of Chlorine provides a definitive isotopic confirmation.

Molecular Ion (M): m/z 231 (¹⁰⁰%) and 233 (³³%). The 3:1 ratio is diagnostic of a single

Chlorine atom.

Base Peak: Often m/z 186 (Loss of -COOH) or m/z 172 (Cleavage of the ether chain, leaving

the 4-chloro-3-nitrophenolate ion).

Fragmentation Path:

M (231) → Loss of CO₂/COOH → m/z 186

M (231) → Loss of -CH₂COOH → m/z 172 (Phenolic anion)

Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for characterizing this compound, ensuring all

functional groups are validated.
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(White/Off-white Solid)
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Mass Spectrometry
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Confirm:
3 Ar-H (1,3,4-pattern)

Singlet (-CH2-) @ 4.8ppm

Confirm:
Cl Isotope Pattern (3:1)

m/z 231/233

Validated Structure:
2-(4-chloro-3-nitrophenoxy)acetic acid

Click to download full resolution via product page

Caption: Integrated analytical workflow for the structural validation of 2-(4-chloro-3-
nitrophenoxy)acetic acid, correlating specific techniques to structural moieties.

Part 5: Quality Control & Impurity Profiling
In a synthesis context (typically alkylation of 4-chloro-3-nitrophenol with chloroacetic acid), the

primary impurity is the unreacted starting material.

Impurity Detection Method Distinguishing Feature

4-Chloro-3-nitrophenol ¹H NMR

Absence of methylene singlet

at 4.8 ppm. Presence of

phenolic -OH (variable shift,

usually 9–11 ppm).

Chloroacetic Acid LC-MS / NMR
Singlet at ~4.2 ppm (distinct

from product methylene).
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Synthesis Precursor Data:Synthesis of 4-chloro-3-nitrophenol. PrepChem. Retrieved from

[Link]

General Phenoxyacetic Acid Spectral Data:Acetic acid, (4-chloro-2-methylphenoxy)-, methyl

ester Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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